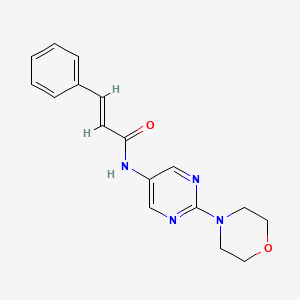

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A variety of synthetic routes have been reported, including condensations of ketones, aldehydes and hydrazine monohydrochloride, oxidation employing bromine, and reactions involving dialkyl azodicarboxylates and substituted propargylamines .Molecular Structure Analysis

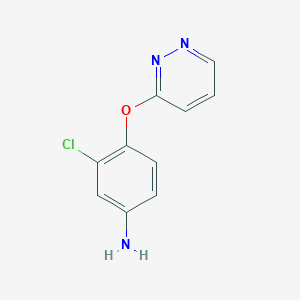

The molecular structure of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The IUPAC Standard InChI is InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H, (H,5,6) .Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a colorless, non-toxic, and volatile liquid. It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Synthesis of Water-Soluble Pyrazolate Rhodium(I) Complexes : New pyrazoles containing aminoalkyl groups were prepared, leading to the synthesis of pyrazolate rhodium(I) complexes. These complexes were soluble in polar solvents such as water, showcasing their potential in catalytic applications and synthesis of water-soluble compounds (Esquius et al., 2000).

Molecular Structure and Nonlinear Optical Properties

- Structural and Optical Properties : A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated its stability and considerable nonlinear optical properties through X-ray diffraction and spectroscopic characterizations. This highlights its potential in optical and electronic applications (Tamer et al., 2016).

Synthetic Methods and Chemical Reactivity

- C-H Arylation of Pyrazoles : The first catalytic intermolecular C-H arylation of pyrazoles was reported, providing a new approach to synthesize complex arylated pyrazoles. This method allows for direct attachment of arene rings to predetermined positions on the heteroarene nucleus, offering a versatile tool for synthetic chemists (Goikhman et al., 2009).

Applications in Drug Discovery and Material Science

Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyrazole intermediates, were tested for their cytotoxic properties against various cancer cell lines. Some compounds showed potent cytotoxicity, highlighting their potential in drug discovery (Deady et al., 2003).

Hydrogel Modification for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to enhance their properties. These modified hydrogels exhibited increased thermal stability and showed promising antibacterial and antifungal activities, making them suitable for medical applications (Aly et al., 2015).

Mecanismo De Acción

Target of Action

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that has been found to have biological activity against various targets. It has been reported to have potential anti-tubercular activity against the Mycobacterium tuberculosis strain . It also showed potent antipromastigote activity against Leishmania aethiopica clinical isolate .

Mode of Action

For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole derivatives can inhibit adenosine triphosphate (atp) sensitive potassium channels in cardiac muscle, which is relevant for the treatment of cardiovascular diseases .

Pharmacokinetics

The compound’s solubility and other chemical properties suggest that it may have good bioavailability .

Result of Action

The result of the action of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine can vary depending on the target and the biological context. For instance, it has been reported to have anti-tubercular activity and antipromastigote activity . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in their function.

Action Environment

The action, efficacy, and stability of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is not available, it’s important to handle all chemicals with appropriate safety measures. Some similar compounds have been classified as hazardous, with potential skin and eye irritation and specific target organ toxicity .

Direcciones Futuras

Pyrazole derivatives, including 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, continue to be a focus of research due to their diverse pharmacological effects and their use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing new synthetic techniques, exploring additional biological activities, and finding new and improved applications .

Propiedades

IUPAC Name |

4-bromo-1,5-dimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKPNJCYQBXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)

![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)

![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)

![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)